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Cytidine, 2'-deoxy-N,N,5-trimethyl- - 25406-45-5

Cytidine, 2'-deoxy-N,N,5-trimethyl-

Catalog Number: EVT-403970
CAS Number: 25406-45-5
Molecular Formula: C12H19N3O4
Molecular Weight: 269.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Cytidine, 2'-deoxy-N,N,5-trimethyl- typically involves several steps:

  1. Silylation: The initial step often includes the protection of hydroxyl groups through silylation to prevent unwanted reactions during subsequent steps. This is achieved using reagents such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base like triethylamine.
  2. Formation of Nucleoside: The protected sugar (2-deoxyribose) is then coupled with the modified cytosine base. This coupling can be facilitated through nucleophilic substitution reactions, where the silylated cytosine reacts with an activated sugar derivative.
  3. Deprotection: After coupling, protecting groups are removed to yield the final nucleoside product. This step is critical for restoring the functional groups necessary for biological activity.

These methods are detailed in various studies and patents that explore efficient synthetic routes for nucleoside analogs .

Chemical Reactions Analysis

Reactions and Technical Details

Cytidine, 2'-deoxy-N,N,5-trimethyl- can participate in various chemical reactions typical of nucleosides:

  1. Phosphorylation: The compound can be phosphorylated by kinases to form its triphosphate form, which is crucial for its incorporation into nucleic acids.
  2. Nucleophilic Substitution: The presence of reactive sites allows for further modifications through nucleophilic substitution reactions, leading to derivatives that may enhance its therapeutic efficacy.
  3. Hydrolysis: Under certain conditions, it can undergo hydrolysis, impacting its stability and biological activity .

These reactions are essential for understanding how this compound functions in biological systems and its potential applications in drug development.

Mechanism of Action

Process and Data

The mechanism of action of Cytidine, 2'-deoxy-N,N,5-trimethyl- involves its incorporation into nucleic acids during DNA or RNA synthesis. Once phosphorylated to its active triphosphate form, it competes with natural nucleotides for incorporation into growing nucleic acid chains. This incorporation can lead to:

  • Inhibition of DNA/RNA synthesis: By substituting for natural nucleotides, it disrupts normal replication processes.
  • Altered base pairing: The structural modifications may lead to mispairing during replication or transcription, resulting in mutations or cell death .

This mechanism underlies its potential use as an antiviral or anticancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cytidine, 2'-deoxy-N,N,5-trimethyl- exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 270.30 g/mol.
  • Solubility: Soluble in water and organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: Generally stable under neutral pH but may degrade under extreme conditions (e.g., high temperatures or acidic environments).

These properties are crucial for understanding how the compound behaves in biological systems and its formulation in pharmaceutical applications .

Applications

Scientific Uses

Cytidine, 2'-deoxy-N,N,5-trimethyl- has significant applications in scientific research and medicine:

  1. Antiviral Research: Due to its ability to inhibit viral replication by interfering with nucleic acid synthesis.
  2. Cancer Therapy: As a potential chemotherapeutic agent that targets rapidly dividing cells by disrupting their DNA synthesis.
  3. Biochemical Studies: Used as a tool in studies involving nucleotide metabolism and enzyme kinetics related to deoxynucleoside kinases.

Its versatility as a nucleoside analog makes it an important compound in both basic research and clinical applications .

Introduction to Cytidine Derivatives in Epigenetic Research

Structural Classification of Modified Cytidines in DNA and RNA

Modified cytidines are categorized by their site-specific alterations, which dictate their interactions with epigenetic machinery. Structurally, these modifications occur at three primary locations: the cytosine base ring (C5 or N positions), the ribose/deoxyribose sugar (e.g., 2'-O-methylation), or the phosphate backbone. N,N,5-trimethyl-2'-deoxycytidine belongs to the base-modified deoxycytidine family, characterized by methyl additions to the exocyclic amine (N4), endocyclic nitrogen (N3), and C5 carbon. Key structural groups include:

  • C5-Methylated Cytidines: 5-Methyl-2'-deoxycytidine (5mdC) is a fundamental epigenetic mark in DNA, established by DNMTs and oxidized by TET enzymes to derivatives like 5-hydroxymethyl-2'-deoxycytidine (5hmdC) [7]. These modifications alter base hydrophobicity and hydrogen-bonding capacity without impeding Watson-Crick pairing.
  • N-Methylated Cytidines: N3-methylcytidine (m³C) in RNA disrupts base pairing by sterically blocking hydrogen bonding at the N3 position [2], while N4-methylcytidine (m⁴C) occurs in both bacterial DNA and eukaryotic tRNA.
  • Multi-Methylated Hybrids: N,N,5-trimethyl-2'-deoxycytidine integrates C5- and N-methylation, combining the hydrophobic bulk of 5mdC with the charge-distorting effects of N3/N4-dimethylation. The 2'-deoxy sugar ensures DNA-specific incorporation, distinguishing it from ribonucleoside counterparts like N3-methylcytidine.

Table 1: Structural and Functional Comparison of Key Cytidine Derivatives

CompoundModification SitesNucleic Acid TargetPrimary Biological Role
5-Methyl-2'-deoxycytidineC5DNAEpigenetic silencing, gene regulation
N3-MethylcytidineN3RNADisrupts base pairing, translational fidelity
5-Hydroxymethyl-2'-deoxycytidineC5 (oxidized)DNADemethylation intermediate, gene activation
N,N,5-Trimethyl-2'-deoxycytidineN3, N4, C5DNAEpigenetic probe, enzyme inhibition

Role of N-Methylation and 5-Methylation in Epigenetic Regulation [8]

N- and C5-methylation exert distinct yet complementary effects on epigenetic signaling:

  • 5-Methylation (C5): 5mdC in DNA recruits methyl-binding proteins (e.g., MBDs) that promote chromatin compaction and gene silencing. As a reversible mark, its oxidation by TET enzymes generates 5hmdC, 5fC, and 5caC, which facilitate active demethylation and transcriptional activation [7] [8]. In RNA, m⁵C stabilizes transcripts and modulates mRNA export, with writers (NSUNs, DNMT2) and readers (ALYREF, YBX1) enabling context-specific functions [8].

  • N-Methylation:

  • N3-Methylation: Introduces a positive charge and steric bulk, destabilizing Watson-Crick pairs. In RNA, m³C reduces duplex stability and impairs reverse transcription by promoting C:A mismatches or replication arrest [2]. This property is harnessed in mapping epigenetic marks and designing mutagenic probes.
  • N4-Methylation: Neutralizes N4-H donors, weakening hydrogen bonding. While m⁴C in DNA is less studied, its presence in tRNA correlates with structural stability.

N,N,5-trimethyl-2'-deoxycytidine merges these mechanisms. The C5-methyl enhances hydrophobicity and writer/reader engagement, while N3/N4-dimethylation introduces electrostatic repulsion and steric hindrance. This dual perturbation:

  • Disrupts Base Pairing: Analogous to m³C, N3-methylation likely impedes G pairing and promotes misincorporation during replication.
  • Alters Protein Recognition: The N,N-dimethyl group may sterically block methyl-CpG-binding domains (MBDs) or DNMT active sites, potentially inhibiting methylation maintenance.
  • Modulates Epigenetic Enzyme Activity: The compound could act as a DNMT or TET inhibitor by mimicking the transition state during methyl transfer or oxidation, as seen with N4-acylated cytidine prodrugs [5].

Biological Significance of 2'-Deoxy Modifications in Nucleoside Analogues

The 2'-deoxy configuration is indispensable for DNA-targeted epigenetic applications:

  • Metabolic Stability: Removal of the 2'-OH prevents nucleoside degradation by ribonucleases and redirects phosphorylation toward deoxycytidine kinase, facilitating incorporation into DNA [5]. This contrasts with ribonucleosides like N3-methylcytidine, which are channeled into RNA or salvage pathways.
  • DNA Polymerase Compatibility: 2'-Deoxy nucleosides serve as substrates for DNA polymerases during replication and repair. N,N,5-trimethyl-2'-deoxycytidine triphosphate can be enzymatically incorporated into genomic DNA, enabling site-specific epigenetic perturbation.
  • Therapeutic Targeting: 2'-Deoxy prodrugs (e.g., 5-aza-2'-deoxycytidine) are clinically validated epigenetic drugs. Similarly, N-acyl/alkyl-2'-deoxy cytidines—structurally akin to N,N,5-trimethyl-2'-deoxycytidine—are activated by bacterial deaminases in enzyme-prodrug therapies, yielding cytotoxic 5-fluoro-2'-deoxyuridine in cancer cells [5].
  • Functional Studies: Phosphoramidite derivatives of modified 2'-deoxycytidines (e.g., 5hmdC) are synthesized for solid-phase DNA oligonucleotide synthesis [7], allowing precise investigation of epigenetic marks in duplex DNA.

Properties

CAS Number

25406-45-5

Product Name

Cytidine, 2'-deoxy-N,N,5-trimethyl-

IUPAC Name

4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

Molecular Formula

C12H19N3O4

Molecular Weight

269.3 g/mol

InChI

InChI=1S/C12H19N3O4/c1-7-5-15(12(18)13-11(7)14(2)3)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1-3H3/t8-,9+,10+/m0/s1

InChI Key

XFVZGRVQZIWASI-IVZWLZJFSA-N

SMILES

CC1=CN(C(=O)N=C1N(C)C)C2CC(C(O2)CO)O

Synonyms

4-dimethylaminothymidine
4-DMA-TH

Canonical SMILES

CC1=CN(C(=O)N=C1N(C)C)C2CC(C(O2)CO)O

Isomeric SMILES

CC1=CN(C(=O)N=C1N(C)C)[C@H]2C[C@@H]([C@H](O2)CO)O

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